

Application Note: Quantification of 7-Hydroxydichloromethotrexate by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: 7-Hydroxydichloromethotrexate

Cat. No.: B1664195

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **7-Hydroxydichloromethotrexate** (7-OH-DCMTX), a primary metabolite of the chemotherapeutic agent Dichloromethotrexate. The described protocol is intended for researchers, scientists, and professionals in drug development, providing a precise and reliable method for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The methodology encompasses sample preparation from biological matrices, chromatographic conditions, and data analysis.

Introduction

Dichloromethotrexate (DCMTX) is an antifolate drug utilized in chemotherapy. Its efficacy and toxicity are closely linked to its metabolism, with **7-Hydroxydichloromethotrexate** being a major metabolite. Accurate quantification of 7-OH-DCMTX is crucial for understanding the drug's disposition, optimizing dosage regimens, and minimizing adverse effects. High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive technique for this purpose. This document provides a detailed protocol for the quantification of 7-OH-DCMTX in plasma samples using reversed-phase HPLC with UV detection.

Experimental

Materials and Reagents

- **7-Hydroxydichloromethotrexate** analytical standard
- Dichloromethotrexate analytical standard
- Internal Standard (IS), e.g., 8-Chlorotheophylline or Aminopterin
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate (analytical grade)
- Potassium Dihydrogen Phosphate (analytical grade)
- Ultrapure water
- Human plasma (drug-free)

Equipment

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m)
- Centrifuge
- Vortex mixer
- Analytical balance
- pH meter
- Syringe filters (0.45 μ m)

Protocols

Standard and Sample Preparation

- **Standard Stock Solutions:** Prepare stock solutions of 7-OH-DCMTX, DCMTX, and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.
- **Working Standard Solutions:** Prepare serial dilutions of the stock solutions in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
- **Plasma Sample Preparation (Protein Precipitation):**
 - Thaw frozen plasma samples at room temperature.
 - To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
 - Add 600 µL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 200 µL of the mobile phase.
 - Filter through a 0.45 µm syringe filter before injection.

HPLC Method

- **Column:** C18 reversed-phase column (4.6 x 150 mm, 5 µm)
- **Mobile Phase:** 20 mM Ammonium Acetate buffer (pH 6.0) and Acetonitrile (85:15 v/v)
- **Flow Rate:** 1.0 mL/min
- **Injection Volume:** 20 µL
- **Detection Wavelength:** 303 nm
- **Column Temperature:** 30°C

- Run Time: 15 minutes

Data Presentation

The following tables summarize the quantitative data typically obtained with this method.

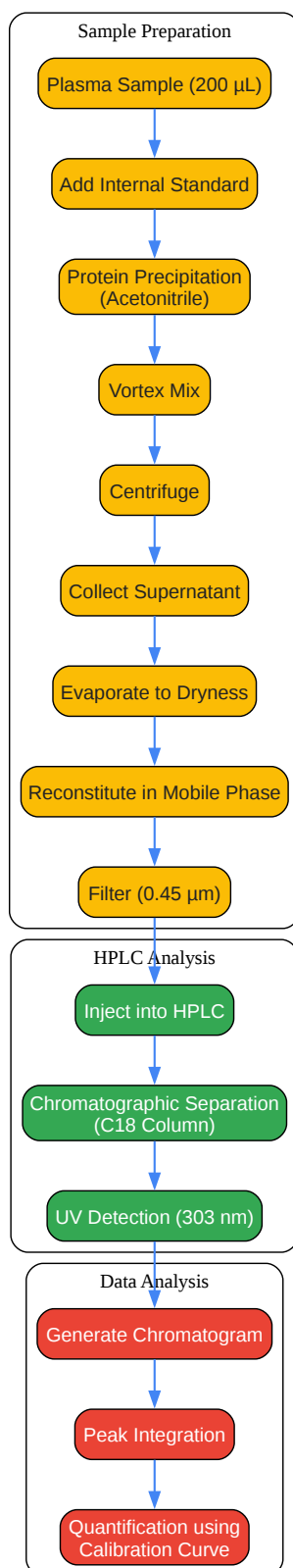
Parameter	7-Hydroxydichloromethotrexate
Linearity Range	0.1 - 50 µg/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 7%
Accuracy (% Recovery)	92 - 105%
Retention Time	Approximately 5.8 min

Table 1: Method Validation Parameters for **7-Hydroxydichloromethotrexate** Quantification.

Analyte	Retention Time (min)
7-Hydroxydichloromethotrexate	~ 5.8
Dichloromethotrexate	~ 8.2
Internal Standard	~ 10.5

Table 2: Typical Retention Times of Analytes.

Visualizations



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Caption: Experimental workflow for **7-Hydroxydichloromethotrexate** quantification.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of **7-Hydroxydichloromethotrexate** in plasma samples. The protocol is straightforward, employing common laboratory equipment and reagents. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for preclinical and clinical studies involving Dichloromethotrexate.

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